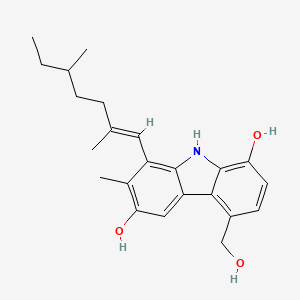
Carbazomadurin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazomadurin B is a natural product found in Actinomadura madurae with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Carbazomadurin B has been studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from excitotoxicity, which is often implicated in neurodegenerative diseases. The compound has demonstrated potential as an excitatory amino acid antagonist, which could help in conditions like Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving rat models, this compound was administered to assess its neuroprotective effects against glutamate-induced toxicity. The results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential for therapeutic use in neurodegenerative disorders .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzthiazoline-6-sulfonate)) radical scavenging assays. These studies revealed that this compound exhibits strong antioxidant activity, which can help mitigate oxidative stress-related damage in cells.
Research Findings: Antioxidant Efficacy
A comparative study highlighted that this compound had a higher antioxidant capacity than some commonly used antioxidants. This property could be leveraged in developing supplements or pharmaceuticals aimed at reducing oxidative stress in various health conditions .
Potential Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Case Study: In Vitro Cancer Cell Line Studies
In vitro tests on human cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. These findings warrant further exploration into its mechanisms of action and potential applications in cancer therapy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, indicating its potential as a natural antimicrobial agent.
Research Findings: Antimicrobial Efficacy
A study tested this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting its utility in developing new antimicrobial therapies .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activities. These derivatives are being investigated for their potential applications across different fields, including pharmaceuticals and agriculture.
Synthesis Techniques
Recent advancements in synthetic methods have allowed for the efficient production of this compound and its analogs. Techniques such as allene-mediated electrocyclic reactions have been employed to create modified structures that may exhibit improved efficacy or reduced toxicity .
Propiedades
Fórmula molecular |
C23H29NO3 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
8-[(E)-2,5-dimethylhept-1-enyl]-4-(hydroxymethyl)-7-methyl-9H-carbazole-1,6-diol |
InChI |
InChI=1S/C23H29NO3/c1-5-13(2)6-7-14(3)10-17-15(4)20(27)11-18-21-16(12-25)8-9-19(26)23(21)24-22(17)18/h8-11,13,24-27H,5-7,12H2,1-4H3/b14-10+ |
Clave InChI |
GBCTUBMADGTMFW-GXDHUFHOSA-N |
SMILES isomérico |
CCC(C)CC/C(=C/C1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)/C |
SMILES canónico |
CCC(C)CCC(=CC1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)C |
Sinónimos |
carbazomadurin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















